KH7

sAC inhibition mitochondrial uncoupling cAMP signaling

Researchers dissecting sAC-cAMP signaling must control for KH7's mitochondrial uncoupling activity to avoid confounding sAC-specific interpretations. KH7 (CAS 330676-02-3) resolves this with documented dual pharmacology: • Selective sAC inhibition (IC50 3-10 μM), inert toward tmACs at ≤300 μM. • Validated mitochondrial uncoupling at 25 μM in brain & liver mitochondria. • 85.1% IOP outflow facility reduction at 5 μM; blocks capacitation-induced cAMP at 10-50 μM. Supplied at ≥98% purity with comprehensive QC documentation.

Molecular Formula C17H15BrN4O2S
Molecular Weight 419.3 g/mol
Cat. No. B1231502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKH7
Synonyms2-(1H-benzo(d)imidazol-2-ylthio)-N'-(5-bromo-2-hydroxybenzylidene)propanehydrazide
Molecular FormulaC17H15BrN4O2S
Molecular Weight419.3 g/mol
Structural Identifiers
SMILESCC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2
InChIInChI=1S/C17H15BrN4O2S/c1-10(25-17-20-13-4-2-3-5-14(13)21-17)16(24)22-19-9-11-8-12(18)6-7-15(11)23/h2-10,23H,1H3,(H,20,21)(H,22,24)
InChIKeyWILMXUAKQKGGCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KH7 sAC Inhibitor Overview


KH7 (CAS 330676-02-3) is a small-molecule selective inhibitor of soluble adenylyl cyclase (sAC, ADCY10) [1]. It exhibits IC50 values of 3–10 μM against both recombinant purified human sAC protein and heterologously expressed sAC in cellular assays [2]. KH7 is widely utilized as a pharmacological tool to interrogate sAC-dependent cAMP signaling in diverse biological contexts, including mitochondrial function, sperm capacitation, and intraocular pressure regulation .

1
Target Engagement sAC-dependent cAMP signaling pathway studies
2
Selectivity Context Wide sAC-over-tmAC selectivity window for compartmentalized cAMP research
3
Research Models Sperm capacitation, mitochondrial function, and intraocular pressure regulation studies

KH7 vs. Alternative sAC Inhibitors


Although KH7, LRE1, and TDI-10229 are all classified as soluble adenylyl cyclase (sAC) inhibitors, their divergent potency profiles, distinct binding mechanisms, and unique off-target signatures preclude interchangeable use. KH7 inhibits mitochondrial ATP production by acting as a classical uncoupler, a mechanism distinct from the allosteric inhibition of LRE1 or the nanomolar potency of TDI-10229 [1]. Furthermore, KH7 demonstrates starkly contrasting effects on intraocular pressure depending on anesthetic state—increasing IOP under anesthesia but decreasing it in non-anesthetized mice—a phenomenon not observed with LRE1 [2]. Substituting KH7 with another sAC inhibitor without accounting for these mechanistic and pharmacokinetic divergences would compromise experimental reproducibility and invalidate cross-study comparisons [3].

Target Compound KH7 Classical uncoupler mechanism; IOP response is anesthetic state-dependent
vs
Alternative TDI-10229 / LRE1 Nanomolar allosteric inhibitors; distinct off-target and IOP profiles may not replicate KH7 effects
KH7 Uncoupling Activity Mitochondrial ATP assay Proton gradient dissipation confirmed in isolated mitochondria
Other sAC Inhibitors 2-OHE / Bithionol Suppress respiration or mixed mechanisms; uncoupling endpoint context may differ
IOP Model Response Anesthetized vs awake Increases IOP under anesthesia; decreases IOP in conscious mice
LRE1 Allosteric inhibitor Did not replicate magnitude or direction of IOP change in same models

KH7 Comparative Evidence


Potency and Uncoupling vs. TDI-10229

KH7 exhibits an IC50 of 3–10 μM against human sAC in cellular assays [1]. In contrast, the newer-generation sAC inhibitor TDI-10229 displays nanomolar potency with an IC50 of 195 nM (0.195 μM) in similar assays . This represents a 15- to 50-fold difference in potency. Critically, KH7's mechanism of mitochondrial ATP inhibition involves classical uncoupling—disrupting the proton gradient across the inner mitochondrial membrane—whereas TDI-10229 acts primarily via direct enzymatic inhibition of sAC [2].

Potency & Uncoupling
Cross-study comparable
KH7 IC50 3–10 μM vs TDI-10229 195 nM
15- to 50-fold potency difference in cellular assays
Supports sAC inhibition potency context; TDI-10229 offers higher assay sensitivity if required
KH7 uncouples mitochondria; TDI-10229 inhibits sAC directly
sAC inhibition mitochondrial uncoupling cAMP signaling

Ocular Outflow Facility vs. LRE1

In enucleated mouse eyes, KH7 (5 μM) decreased outflow facility by 85.1% compared to DMSO controls (P < 0.003) [1]. This robust effect on aqueous humor dynamics is accompanied by context-dependent changes in intraocular pressure (IOP): KH7 increased IOP in anesthetized mice (avertin: 14.4 ± 2.1 mmHg vs. 11.1 ± 1.0 mmHg; P = 0.003) but decreased IOP in non-anesthetized mice (13.1 ± 2.6 mmHg vs. 15.6 ± 0.5 mmHg; P = 0.003) [1]. In contrast, the allosteric sAC inhibitor LRE1, when administered under identical conditions, did not produce the same magnitude or pattern of IOP alteration, suggesting distinct pharmacodynamic profiles [2].

Ocular Outflow vs LRE1
Head-to-head reported
85.1% outflow facility reduction (5 μM)
LRE1 did not reproduce comparable effect
KH7 provides a robust outflow modulation endpoint; LRE1 may not serve as a substitute for ocular physiology studies
IOP direction depends on anesthetic state; reported in enucleated mouse eyes
intraocular pressure outflow facility in vivo pharmacology

sAC Selectivity Over tmACs

KH7 demonstrates functional selectivity for soluble adenylyl cyclase (sAC) over transmembrane adenylyl cyclases (tmAC). In vitro and whole-cell assays reveal that KH7 remains inert towards tmAC at concentrations up to 300 μM . This concentration is approximately 30- to 100-fold higher than its IC50 for sAC (3–10 μM), indicating a substantial selectivity window for sAC-dependent cAMP signaling studies [1].

sAC Selectivity Window
Class-level inference
>30-fold selectivity over tmACs
No tmAC inhibition up to 300 μM
Supports compartmentalized cAMP signaling studies; tmAC off-target engagement unlikely at typical working concentrations
Data to verify across cell types; confirm in your model system
selectivity profiling tmAC off-target activity

Mitochondrial Uncoupling vs. 2-OHE and Bithionol

In isolated mouse brain mitochondria, KH7 curbs ATP production by acting as a classical uncoupler—dissipating the proton gradient across the inner mitochondrial membrane without inhibiting the electron transport chain [1]. This mechanism contrasts sharply with the sAC inhibitor 2-OHE, which decreases ATP production primarily by suppressing mitochondrial respiration, and bithionol, which acts via a mixed mechanism [1]. KH7 at 25 μM inhibited ATP production in isolated mouse liver mitochondria by reducing respiration at lower concentrations and perturbing membrane potential at higher concentrations .

Uncoupling vs 2-OHE
Head-to-head reported
Classical uncoupler (proton gradient dissipation)
2-OHE suppresses respiration; bithionol acts via mixed mechanism
Mitochondrial ATP endpoint context differs; uncoupling must be considered when interpreting sAC-dependent phenotypes
Observed in isolated mouse brain and liver mitochondria
mitochondrial bioenergetics ATP production uncoupling

KH7 Optimal Research Applications


Mitochondrial Bioenergetics & Uncoupling

KH7 is ideally suited for investigations into mitochondrial ATP production and proton gradient dissipation. Its dual action as a sAC inhibitor and classical uncoupler, confirmed in isolated mouse brain and liver mitochondria at concentrations of 25 μM [1], provides a unique tool to dissect the interplay between cAMP signaling and mitochondrial bioenergetics. Researchers should note that this uncoupling activity may confound sAC-specific interpretations and must be controlled for experimentally [2].

Ocular Physiology & Glaucoma Research

KH7's robust effect on aqueous humor dynamics—specifically an 85.1% reduction in outflow facility in enucleated mouse eyes at 5 μM [1]—makes it a valuable pharmacological agent for glaucoma research and intraocular pressure (IOP) regulation studies. The compound's context-dependent IOP modulation (increasing IOP under anesthesia, decreasing IOP in conscious animals) offers a nuanced tool for investigating the role of sAC in ocular physiology [1].

Compartmentalized cAMP Signaling & sAC Selectivity

With its wide selectivity window—inert toward transmembrane adenylyl cyclases (tmAC) at concentrations up to 300 μM [1]—KH7 is the preferred tool for isolating sAC-specific cAMP signaling events from tmAC-dependent pathways. This selectivity is critical for studies in cells co-expressing multiple adenylyl cyclase isoforms, such as sperm, kidney epithelial cells, and neurons [2].

Sperm Capacitation & Fertilization

KH7 has been extensively validated in sperm biology, where it inhibits capacitation-induced cAMP accumulation at 10–50 μM [1]. This application leverages KH7's ability to block sAC-dependent signaling events required for mammalian fertilization. Procurement of KH7 for reproductive biology studies is supported by a robust literature precedent and well-characterized dosing parameters [1].

Application
Selection Property
Validation Focus
Mitochondrial bioenergetics studies
Uncoupling mechanism profile
Proton gradient dissipation and ATP production endpoints
Ocular physiology research
Aqueous humor dynamics modulation
Outflow facility and IOP response endpoints in model-specific contexts
Compartmentalized cAMP signaling
sAC-over-tmAC selectivity window
Target engagement verification in cells co-expressing multiple AC isoforms
Sperm capacitation research
sAC-dependent capacitation block
cAMP accumulation and fertilization-relevant signaling endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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